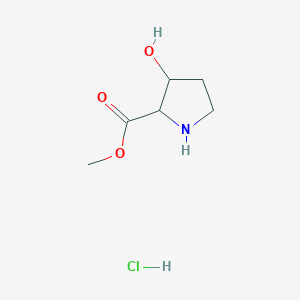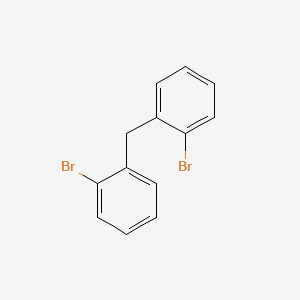
Bis(2-bromophenyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-bromophenyl)methane is an organic compound characterized by the presence of two bromophenyl groups attached to a central methane carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromophenyl)methane typically involves the reaction of 2-bromobenzyl chloride with a suitable base. One common method is the use of a palladium-catalyzed coupling reaction. For instance, bis(2-bromophenyl)methanols can undergo a palladium-catalyzed synthesis to form fluorenones in the presence of palladium acetate (Pd(OAc)2) and other reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Bis(2-bromophenyl)methane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenones.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Palladium Acetate (Pd(OAc)2): Used in palladium-catalyzed coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), which facilitate substitution reactions.
Major Products Formed
科学的研究の応用
Bis(2-bromophenyl)methane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and resins.
作用機序
The mechanism of action for bis(2-bromophenyl)methane in chemical reactions often involves the activation of the bromophenyl groups by catalysts, leading to the formation of reactive intermediates. These intermediates can then undergo further transformations, such as coupling or oxidation, to form the desired products .
類似化合物との比較
Similar Compounds
Bis(phenylsulfonyl)methane: Another compound with two phenyl groups attached to a central methane carbon, but with sulfonyl groups instead of bromine atoms.
Bis(indolyl)methane: Contains indole groups instead of bromophenyl groups.
Uniqueness
Bis(2-bromophenyl)methane is unique due to the presence of bromine atoms, which confer distinct reactivity and chemical properties compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications where the reactivity of bromine is advantageous.
特性
CAS番号 |
108882-48-0 |
|---|---|
分子式 |
C13H10Br2 |
分子量 |
326.03 g/mol |
IUPAC名 |
1-bromo-2-[(2-bromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Br2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
InChIキー |
HNRCLMRGWPGLIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


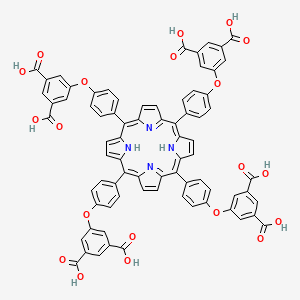
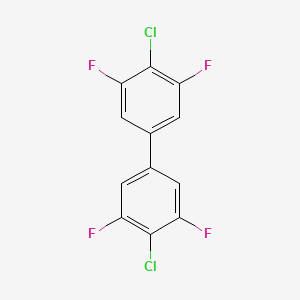
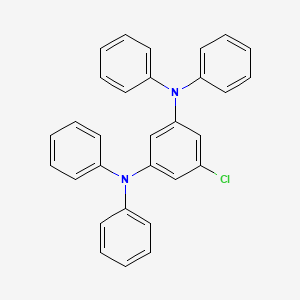
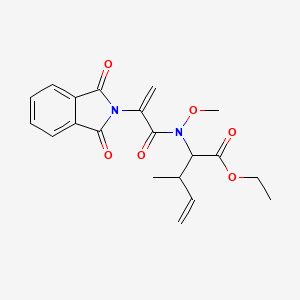
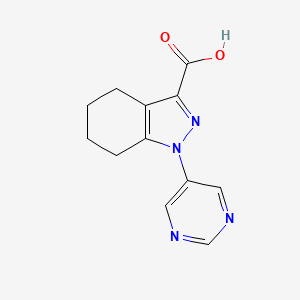
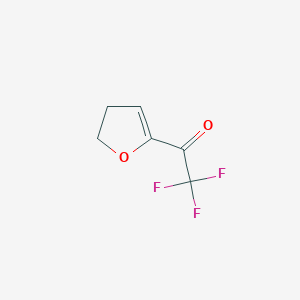
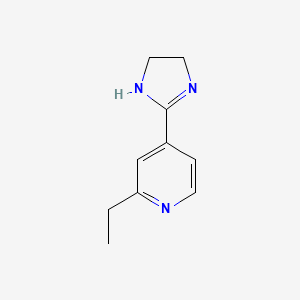
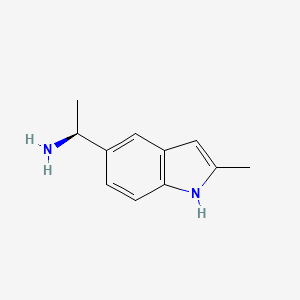
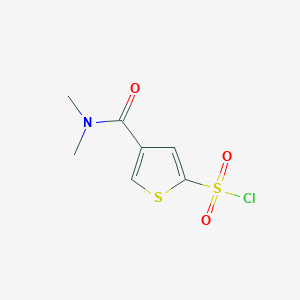
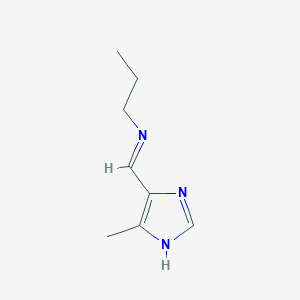
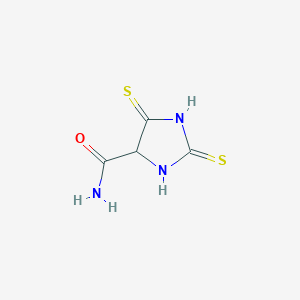
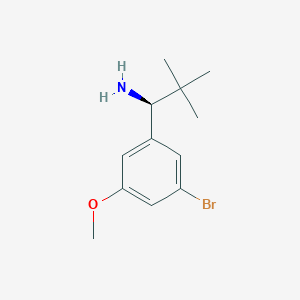
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)
